2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate
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Overview
Description
2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate typically involves the reaction of 2-acetyl-1-benzothiophene with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and catalytic processes are commonly employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-benzothiophen-3-yl 3-chlorobenzoate:
Benzothiophene derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with an acetyl and chlorobenzoate group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11ClO3S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C17H11ClO3S/c1-10(19)16-15(12-7-3-5-9-14(12)22-16)21-17(20)11-6-2-4-8-13(11)18/h2-9H,1H3 |
InChI Key |
WGSVRPILSQNVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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